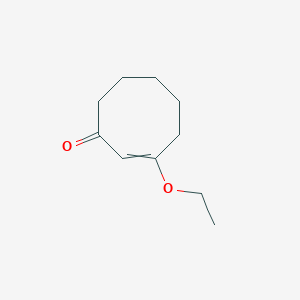![molecular formula C10H18O2 B14327354 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol CAS No. 110267-29-3](/img/structure/B14327354.png)
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(propan-2-yl)bicyclo[310]hexane-2-peroxol is a bicyclic organic compound with a unique structure that includes a peroxol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol typically involves the use of cyclopropene and cyclopropylaniline derivatives. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which yields good results for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemistry and catalysis used in laboratory synthesis can potentially be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the peroxol group makes it particularly reactive in oxidation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic and iridium photoredox catalysts, blue LED irradiation, and various cyclopropene and cyclopropylaniline derivatives . The reaction conditions often involve mild temperatures and specific wavelengths of light to activate the catalysts.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. the reactions typically yield highly valuable bicyclic scaffolds with multiple stereocenters .
Applications De Recherche Scientifique
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules with multiple stereocenters.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol involves its interaction with molecular targets through its peroxol group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of stable products. The pathways involved often include oxidation and reduction reactions, facilitated by the compound’s unique structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-: This compound shares a similar bicyclic structure but lacks the peroxol group.
Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-:
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-:
Uniqueness
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct reactivity and potential applications in various fields. Its ability to participate in oxidation and reduction reactions makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
110267-29-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-hydroperoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-6(2)10-5-8(10)7(3)4-9(10)12-11/h6-9,11H,4-5H2,1-3H3 |
Clé InChI |
ARMJVYAHQVMQLN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2(C1C2)C(C)C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


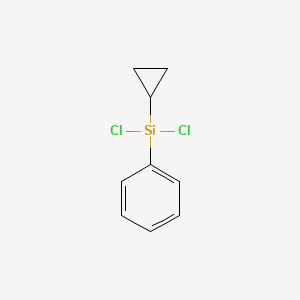
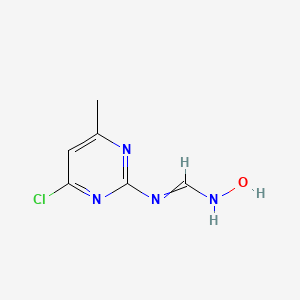
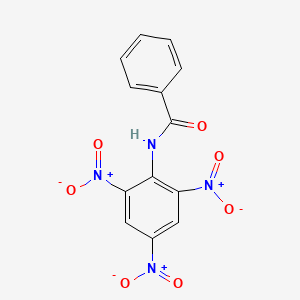
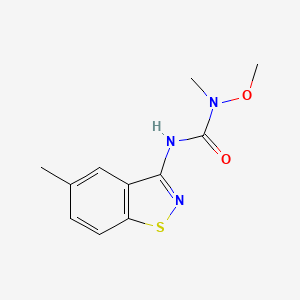
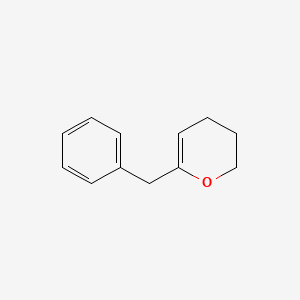
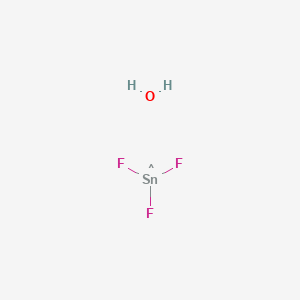
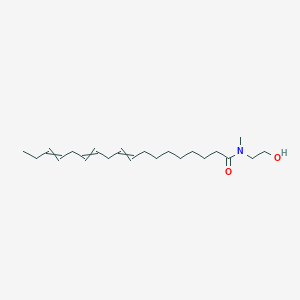
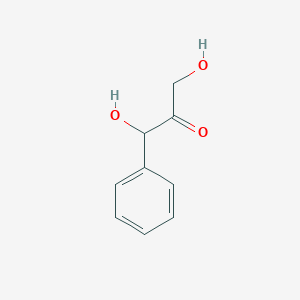
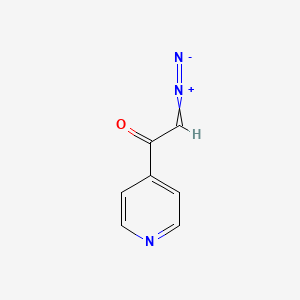
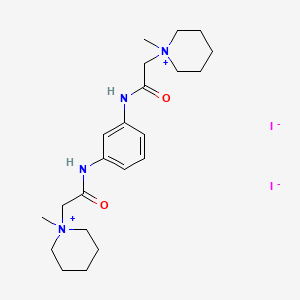
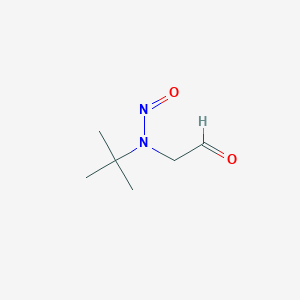
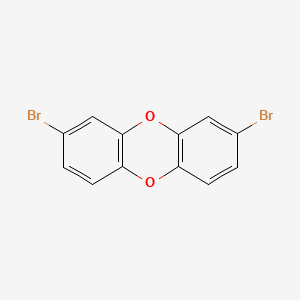
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
